Agropinic acid

Description

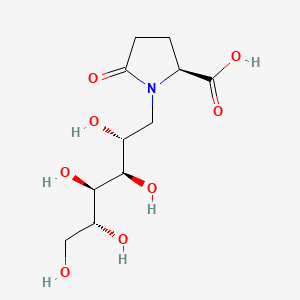

Structure

2D Structure

3D Structure

Properties

CAS No. |

74474-75-2 |

|---|---|

Molecular Formula |

C11H19NO8 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

(2S)-5-oxo-1-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO8/c13-4-7(15)10(18)9(17)6(14)3-12-5(11(19)20)1-2-8(12)16/h5-7,9-10,13-15,17-18H,1-4H2,(H,19,20)/t5-,6+,7+,9+,10+/m0/s1 |

InChI Key |

JSDKIRAEXWDIPM-SZWOQXJISA-N |

SMILES |

C1CC(=O)N(C1C(=O)O)CC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC(C(C(C(CO)O)O)O)O |

Synonyms |

agropinic acid |

Origin of Product |

United States |

Molecular and Genetic Mechanisms of Agropinic Acid Metabolism in Plant Bacterium Interactions

Biosynthesis of Agropinic Acid in Transformed Plant Cells

The synthesis of opines within transformed plant cells is a direct result of the expression of genes encoded by the Agrobacterium T-DNA. These genes encode enzymes that catalyze the condensation of plant metabolites, such as amino acids, sugars, and ketoacids, into various opine structures.

Role of ops Genes in Opine Synthesis

The ops (opine synthesis) genes, located on the T-DNA, are crucial for the biosynthesis of specific opines. These genes encode opine synthases, enzymes that catalyze the conjugation of precursor molecules. For instance, octopine (B30811) synthase (Ocs) and nopaline (B31955) synthase (Nos) are well-characterized enzymes responsible for the synthesis of octopine and nopaline, respectively. While specific ops genes directly linked to "this compound" are not universally defined, the general mechanism involves these T-DNA encoded enzymes converting plant metabolites into opines researchgate.netresearchgate.net. The specific repertoire of ops genes dictates the type of opine produced by the transformed plant.

Precursor Utilization and Metabolic Intermediates

The synthesis of various opines involves the utilization of common plant metabolites. For mannityl opines, such as mannopine (B1214287) and this compound, the process often involves precursors like glutamine and sugars. Deoxy-fructosyl-glutamine (DFG), also known as santhopine, is a key intermediate in the synthesis of mannityl opines, including mannopine. DFG itself is considered an opine and an Amadori compound, formed from the conjugation of glutamine with a sugar researchgate.netnih.govresearchgate.netoup.com. Mannopine is then synthesized from DFG through the action of specific enzymes, and can further be converted into agropine (B1203042) and this compound via lactonization researchgate.netresearchgate.netnih.gov.

Table 1: Key Precursors and Intermediates in Mannityl Opine Synthesis

| Opine Class | Key Precursor/Intermediate | Originating Metabolites | Notes |

| Mannityl Opines | Deoxy-fructosyl-glutamine (DFG) | Glutamine + Sugar (e.g., Fructose) | Acts as an intermediate for mannopine and this compound; also an Amadori compound. researchgate.netnih.govresearchgate.netoup.com |

| Mannopine (MOP) | Deoxy-fructosyl-glutamine (DFG) | Glutamine + Mannose | Synthesized from DFG via Mas2 (conjugation) and Mas1 (reduction). nih.govresearchgate.netresearchgate.net |

| This compound | Mannopine (MOP) | Mannopine | Formed by spontaneous lactonization of mannopine. researchgate.netnih.gov |

Bacterial Uptake and Transport Systems for this compound

Once opines are synthesized by the plant, Agrobacterium species import them using specialized transport systems. These systems are typically composed of periplasmic binding proteins (PBPs) and ATP-binding cassette (ABC) transporters, which work in conjunction to facilitate the uptake of opines into the bacterial cytoplasm.

Periplasmic Binding Proteins (PBPs) in this compound Import

Periplasmic binding proteins play a crucial role in recognizing and binding specific opines. For mannityl opines like this compound, specific PBPs have been identified. AgtB is known to be responsible for agropine uptake and also binds this compound with high affinity nih.gov. AgaA has also been characterized for its role in this compound import, showing a similar affinity for the compound nih.gov. In other mannityl-opine systems, MotA has been identified as a PBP responsible for mannopine import, and it can also bind DFG nih.govnih.govresearchgate.net. SocA and AttC have also been proposed as PBPs involved in mannopine or DFG binding in certain Agrobacterium strains nih.govnih.gov.

Table 2: Periplasmic Binding Proteins Involved in Mannityl Opine Uptake

| PBP | Opine(s) Transported/Bound | Affinity (approx.) | Notes |

| AgtB | Agropine, this compound | High affinity | Primarily responsible for agropine uptake; binds this compound with higher affinity than agropine. nih.gov |

| AgaA | This compound | Nanomolar range | Structurally characterized for this compound binding. nih.gov |

| MotA | Mannopine, DFG | Nanomolar range | Involved in mannopine import; also binds DFG. nih.govnih.govresearchgate.net |

| SocA | DFG | Nanomolar range | Proposed PBP for DFG binding in nopaline-type strains. nih.govnih.gov |

| AttC | DFG | Nanomolar range | Annotated as a mannopine binding-like PBP; binds DFG. nih.govnih.gov |

Associated ABC-Transporters in Opine Acquisition

PBPs are typically coupled with ABC transporters, which utilize ATP hydrolysis to energize the translocation of the opine across the inner membrane into the bacterial cytoplasm nih.govebi.ac.uk. The specific ABC transporter components are often encoded by genes located adjacent to the PBP genes, forming an operon responsible for the entire uptake mechanism. For example, the mot operon encodes the transport system for mannopine, involving MotA (PBP) and MotB-D (ABC transporter components) nih.govresearchgate.net. Similarly, the agt genes are associated with agropine transport researchgate.net. These transporters are crucial for the efficient acquisition of opines as nutrients.

Specificity and Non-specificity of this compound Transport Systems

The specificity of opine transport systems varies. While some PBPs and their cognate ABC transporters are highly specific for a particular opine or a closely related group of opines (e.g., AgtB for agropine and this compound) nih.gov, others may exhibit broader substrate specificity. For instance, MotA can transport both mannopine and DFG nih.govnih.govresearchgate.net. The precise molecular interactions within the binding pockets of PBPs and the substrate recognition mechanisms of ABC transporters determine this specificity. This specificity ensures that Agrobacterium efficiently utilizes the opines produced by the host plant, conferring a competitive advantage in the plant tumor niche.

Genetic Determinants and Regulation of this compound Metabolism

Analysis of Regulatory Mechanisms Governing Opine Utilization

The utilization of opines by Agrobacterium is a tightly regulated process, primarily controlled by the presence of the specific opine itself. Genes encoding opine transport and catabolic pathways are typically induced by their cognate substrates, ensuring that these metabolic functions are activated only when the nutrients are available royalsocietypublishing.org.

Evidence suggests that the catabolism of this compound is also subject to regulatory control. Genes involved in the catabolism of mannopine, another mannityl opine, include mocR and mocS, which show homology to a putative repressor involved in the degradation system of this compound (AGR) nih.gov. This indicates that regulatory proteins, potentially repressors similar to those found in other opine catabolic pathways, govern the expression of genes required for this compound breakdown. Furthermore, opines can act as signals that regulate conjugal transfer of Ti plasmids through quorum sensing systems, such as the TraR activator, indirectly influencing the prevalence of opine catabolic genes within bacterial populations frontiersin.orgasm.orgfrontiersin.org.

Impact of Plasmid Mutations on this compound Catabolism

The Ti plasmids of Agrobacterium are the primary carriers of the genetic determinants for opine catabolism, including those for this compound universiteitleiden.nlapsnet.org. Mutations within these plasmid-borne genes can significantly impair or abolish the bacterium's ability to utilize this compound.

Mutations affecting the genes responsible for this compound import, such as those encoding the SBPs AgtB or AgaA, would directly prevent the bacterium from taking up the opine researchgate.net. Consequently, even if the catabolic enzymes were functional, the absence of intracellular this compound would halt the metabolic process.

While specific studies detailing mutations in this compound catabolic enzymes are not explicitly provided, research on other opines offers insight. For instance, mutations in the mannopine catabolism (moc) genes, such as mocD and mocE, have been shown to render Agrobacterium unable to grow on mannopine as a sole carbon source nih.govnih.gov. These moc genes are homologous to genes involved in opine biosynthesis and catabolism, suggesting that analogous genes on the Ti plasmid are responsible for this compound degradation. Therefore, mutations within these critical Ti plasmid-encoded catabolic genes would similarly lead to a loss of this compound utilization capability.

Moreover, studies on spontaneous mutants that acquired new opine catabolic abilities revealed that the genes involved differed from the corresponding Ti plasmid-encoded genes in other opine-utilizing strains nih.gov. This highlights that the Ti plasmid genes are the primary determinants for opine catabolism, and any alterations or mutations within these genes would directly impact the bacterium's metabolic repertoire for opines like this compound. The presence of sequences homologous to this compound catabolism genes on specific Ti plasmids further underscores their importance and susceptibility to genetic modifications apsnet.org.

Table 1: Key Genes and Proteins Involved in Mannityl Opine Metabolism (with relevance to this compound)

| Gene/Protein | Opine(s) Involved | Primary Function | Relevance to this compound Metabolism |

| AgtB | Agropine, this compound | Solute-binding protein (SBP) for import | Direct component of this compound import system researchgate.net |

| AgaA | This compound | Solute-binding protein (SBP) for import | Direct component of this compound import system researchgate.net |

| MocR, MocS | Mannopine | Putative repressor for AGR (this compound) degradation system | Potential regulatory role in this compound catabolism nih.gov |

Table 2: Impact of Plasmid Mutations on Opine Catabolism (Illustrative Examples)

| Gene/Operon | Mutation Type/Effect | Impact on Opine Catabolism | Opine Example | Source Reference |

| accR | Repressor inactivation/mutation | Derepression or constitutive expression of acc operon | Agrocinopines A and B | royalsocietypublishing.orgnih.gov |

| mocD, mocE | Transposon insertion | Inability to grow on or degrade | Mannopine | nih.govnih.gov |

| AgtB, AgaA (hypothetical) | Mutation (e.g., inactivation) | Inability to import this compound | This compound | researchgate.net (inferred from function) |

| Ti Plasmid Opine Catabolism Genes | General mutation | Loss of ability to utilize specific opine | This compound (and others) | apsnet.orgnih.gov (inferred from context) |

Research Methodologies and Advanced Analytical Approaches in Agropinic Acid Studies

Synthetic and Preparative Methods for Agropinic Acid and Related Opines

The preparation of this compound and related opines is fundamental for their structural and functional characterization. This compound is a lactone of mannopine (B1214287), and its synthesis is closely tied to the biosynthesis of its precursor. nih.gov

Enzymatic Synthesis: The primary route for obtaining this compound for research purposes is through enzymatic conversion. Mannopine, which is synthesized from D-mannose and L-glutamine via the action of mannopine synthase (Mas1 and Mas2 enzymes), can be subsequently lactonized to form agropine (B1203042) by agropine synthase (Ags). nih.gov In the absence of the Ags enzyme, mannopine can spontaneously lactonize to form this compound. nih.gov This biosynthetic pathway, originating from genes on the Ti or Ri plasmids of Agrobacterium, provides a reliable method for producing this compound in vitro. nih.gov

The general biosynthetic pathway can be summarized as follows: D-mannose + L-glutamine --(Mas1, Mas2)--> Mannopine Mannopine --(spontaneous lactonization)--> This compound Mannopine --(Ags)--> Agropine

Chemical Synthesis: While detailed protocols for the complete chemical synthesis of this compound are not extensively documented in readily available literature, the synthesis of related opines and their precursors provides a framework. For instance, the chemical synthesis of S-methylmethionine (SMM), a substrate for the synthesis of the novel opine sulfonopine by octopine (B30811) synthase, has been described. This involves reacting methionine with methyl iodide in a solution of formic and acetic acid. nih.gov Such approaches to amino acid modification and condensation reactions could be adapted for the synthesis of mannopine and its subsequent lactonization to this compound, although this remains a complex synthetic challenge.

Biochemical and Structural Characterization of this compound-Binding Proteins

Understanding how Agrobacterium recognizes and utilizes this compound necessitates the detailed study of the proteins that specifically bind to this opine. These studies often focus on periplasmic-binding proteins (PBPs) associated with ABC transporters responsible for opine uptake.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. While a crystal structure of a protein in complex with this compound itself is not yet available in the public domain, the structure of the closely related mannopine-binding protein, MotA, in complex with mannopine has been elucidated, providing significant insights into the likely binding mode of this compound. nih.gov

The MotA protein, a periplasmic binding protein, exhibits a typical PBP fold, consisting of two lobes that create a binding cleft. The binding of mannopine induces a conformational change, closing the cleft and sequestering the ligand. This "closed" conformation is a common feature of solute-binding proteins in ABC transport complexes. nih.gov The high resolution of these crystal structures allows for a detailed examination of the specific amino acid residues that interact with the different moieties of the opine ligand.

| Protein | Ligand | Resolution (Å) | Key Interacting Residues |

|---|---|---|---|

| MotA | Mannopine | High | Specific residues in the binding pocket forming hydrogen bonds and van der Waals interactions with the mannityl and glutamine moieties of mannopine. |

Quantifying the binding affinity between this compound and its cognate binding proteins is crucial for understanding the specificity and efficiency of the uptake process. Several biophysical techniques are employed for this purpose.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov For the mannopine-binding protein MotA, ITC has been used to determine its high affinity for mannopine, with Kd values in the nanomolar range. nih.gov It is anticipated that similar high-affinity interactions would be observed for this compound with its specific binding protein.

Surface Plasmon Resonance (SPR): SPR is another powerful label-free technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized. SPR can determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. This method is highly sensitive and can be used to screen for binding partners and characterize the kinetics of their interactions.

| Protein | Ligand | Technique | Dissociation Constant (Kd) |

|---|---|---|---|

| MotA | Mannopine | ITC | 19.8 ± 3 nM |

| MotA | Mannopine | Intrinsic Protein Fluorescence Titration | 4 ± 0.5 nM |

Genetic Manipulation and Functional Genomics in Agrobacterium

To dissect the genetic basis of this compound catabolism and its regulation, various genetic manipulation techniques are employed in Agrobacterium tumefaciens. These methods allow for the identification of genes involved in this process and the characterization of their functions.

Transposon mutagenesis is a powerful tool for generating random mutations in the bacterial genome. Transposons, or "jumping genes," can insert themselves into genes, thereby disrupting their function. By screening or selecting for mutants that are unable to utilize this compound as a nutrient source, the genes essential for its catabolism can be identified. For instance, transposons like Tn5 have been used to create libraries of Agrobacterium mutants. nih.gov

The phenotype of these mutants is then characterized. A common assay involves growing the bacteria on a minimal medium where this compound is the sole source of carbon and/or nitrogen. Mutants with insertions in genes required for this compound catabolism will fail to grow or exhibit significantly reduced growth compared to the wild-type strain. This approach has been instrumental in identifying the aga and moa operons, which are involved in the catabolism of this compound and mannopinic acid. google.com

Once a gene of interest is identified through methods like transposon mutagenesis, its function can be more precisely studied by creating a targeted gene deletion mutant. This is often achieved through homologous recombination, where a selectable marker gene replaces the target gene in the bacterial chromosome.

The characterization of these gene deletion mutants provides definitive evidence for the gene's role. For example, deleting a gene encoding a permease for this compound would result in a strain that cannot transport the opine into the cell, and therefore cannot grow on it. google.com Similarly, deleting a gene encoding a catabolic enzyme would lead to the accumulation of its substrate and the inability to complete the metabolic pathway. These mutants are also valuable for studying the regulation of the catabolic operons, for instance, by observing the effect of the deletion on the expression of other genes in the pathway using reporter gene fusions (e.g., with lacZ). nih.govnih.gov

Physiological and Metabolic Assays for this compound Utilization

The study of this compound utilization by microorganisms, primarily the plant pathogen Agrobacterium tumefaciens, involves a variety of physiological and metabolic assays. These techniques are crucial for understanding the catabolic pathways, the efficiency of substrate utilization, and the bacterium's ability to use this compound as a nutrient source in the unique environment of a plant tumor.

Table 1: Representative Oxygen Consumption Rates of Agrobacterium tumefaciens on Different Carbon Sources (Hypothetical Data)

| Carbon Source | Oxygen Consumption Rate (nmol O₂/min/mg protein) |

| Glucose | 150 |

| Succinate | 180 |

| Mannopine | 120 |

| This compound | (Data not available) |

This table is illustrative and does not represent actual experimental data for this compound, which is currently unavailable in the literature.

Bacterial growth assays are essential for determining the ability of a microorganism to utilize a specific compound as a nutrient source. For this compound, these assays typically involve culturing Agrobacterium tumefaciens in a defined minimal medium where this compound is the sole source of carbon and/or nitrogen. Bacterial growth is monitored over time by measuring the optical density (OD) of the culture, which is proportional to the cell concentration.

Studies have shown that Agrobacterium tumefaciens strains harboring a Ti plasmid with the necessary genetic determinants can catabolize mannityl opines, including this compound. The catabolism of this compound is thought to proceed via its conversion to mannopinic acid, which is then further metabolized. nih.gov The growth kinetics, including the specific growth rate (μ) and the final biomass yield, can be determined from the growth curves.

Research on the growth of A. tumefaciens on mixed carbon sources has demonstrated diauxic growth patterns, where a preferred carbon source, such as succinate, is consumed before the utilization of an opine like mannopine. nih.gov This suggests a regulatory hierarchy in substrate preference. While specific growth curves for A. tumefaciens on this compound as the sole carbon source are not widely published, the general methodology is well-established. It has been observed that the intracellular accumulation of a related opine, mannopine, can transiently inhibit the growth of A. tumefaciens. nih.gov

Table 2: Specific Growth Rates (μ) of Agrobacterium tumefaciens on Various Carbon Sources

| Carbon Source | Specific Growth Rate (μ) (h⁻¹) | Reference |

| LB Medium | 0.46 ± 0.04 | nih.gov |

| YEP Medium | 0.43 ± 0.03 | nih.gov |

| Defined Medium (Sucrose) | 0.27 ± 0.01 | nih.gov |

| This compound | (Data not available) |

This table provides examples of specific growth rates on common laboratory media. Specific growth rate data for this compound as a sole carbon source is not currently available.

Analytical Techniques for Opine Profiling in Biological Samples

The detection and quantification of this compound and other mannityl opines in biological samples, such as plant crown gall tumors, require sensitive and specific analytical methods. Electrophoretic and chromatographic techniques are the primary methods employed for this purpose.

High-voltage paper electrophoresis (HVPE) is a classical and effective technique for the separation of charged molecules like opines. nih.gov In this method, a sample extract is applied to a paper support saturated with a buffer of a specific pH. A high voltage is then applied across the paper, causing the charged molecules to migrate towards the electrode with the opposite charge. The rate of migration is dependent on the charge-to-mass ratio of the molecule.

For the detection of mannityl opines, including this compound, HVPE separates them from other compounds in the plant extract based on their net charge at a given pH. After separation, the opines can be visualized by staining with specific reagents, such as phenanthrenequinone, which reacts with the guanidinium (B1211019) group of arginine-derived opines to produce fluorescent compounds under UV light. While this compound is not an arginine-derived opine, other staining methods can be employed. The relative mobility of the opines can be compared to known standards for identification.

Table 3: Relative Electrophoretic Mobilities of Selected Opines (Hypothetical Data)

| Opine | Buffer pH | Relative Mobility (to Nopaline) |

| Nopaline (B31955) | 1.9 | 1.00 |

| Octopine | 1.9 | 0.85 |

| Mannopinic Acid | 1.9 | (Data not available) |

| This compound | 1.9 | (Data not available) |

Chromatographic techniques offer high resolution and sensitivity for the separation, identification, and quantification of opines in complex biological matrices.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative analysis of opines. A sample extract is spotted onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a solid support. The plate is then developed in a solvent system (mobile phase). The components of the sample separate based on their differential partitioning between the stationary and mobile phases. The separated spots can be visualized using appropriate staining reagents. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of organic acids and other polar compounds, including opines. theijes.commdpi.com The separation is typically performed on a reversed-phase column (e.g., C18) with an aqueous mobile phase containing an acid to suppress the ionization of the carboxyl groups. theijes.com Detection is often achieved using a UV detector, as the carboxyl group absorbs UV light at low wavelengths (around 210 nm). shimadzu.com The retention time of a compound under specific chromatographic conditions is a key parameter for its identification.

Table 4: Representative HPLC Retention Times for Organic Acids

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |

| Formic Acid | Acclaim® OA | 200 mM Na₂SO₄, 0.55 mL/L methanesulfonic acid | 0.3 | 8.118 | mdpi.com |

| Acetic Acid | Acclaim® OA | 200 mM Na₂SO₄, 0.55 mL/L methanesulfonic acid | 0.3 | 8.938 | mdpi.com |

| Citric Acid | Acclaim® OA | 200 mM Na₂SO₄, 0.55 mL/L methanesulfonic acid | 0.3 | 8.440 | mdpi.com |

| This compound | (Data not available) | (Data not available) | (Data not available) | (Data not available) |

This table shows examples of HPLC retention times for common organic acids. Specific HPLC data for this compound is not available in the cited literature.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. Silylation, which involves replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups, is a common derivatization method for organic acids and amino acids. nih.govnih.gov The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification. researchgate.net

Ecological, Evolutionary, and Applied Implications of Agropinic Acid Research

Theoretical Applications in Plant Biotechnology and Microbial Engineering

Exploitation of Opine Metabolism in Plant Genetic Transformation Systems

The intricate relationship between Agrobacterium tumefaciens and plants, particularly the phenomenon of opine metabolism, has been a cornerstone in the development of plant genetic engineering. Agrobacterium, a soil bacterium, naturally transfers a segment of its DNA, known as T-DNA, into the plant genome. This T-DNA contains genes that induce plant cells to produce specific compounds called opines, synthesized from common plant metabolites like sugars and amino acids researchgate.netfrontiersin.orgnih.gov. Agropinic acid is one such opine, characterized by its unique chemical structure, which is synthesized by T-DNA-encoded opine synthase enzymes researchgate.net.

The opine concept posits that these compounds serve as a specialized nutrient source, primarily for the Agrobacterium strains that induce their production, thereby enhancing the bacteria's competitiveness in the plant's rhizosphere frontiersin.orgfrontiersin.org. This natural mechanism of genetic transformation and resource exploitation has been ingeniously adapted for biotechnological purposes. In plant genetic engineering, the T-DNA region of the Agrobacterium Ti plasmid is disarmed by removing the genes responsible for tumor formation (oncogenes) and replaced with genes of interest wikipedia.orggsconlinepress.comslideshare.net. This modified T-DNA is then delivered into plant cells via Agrobacterium-mediated transformation. The bacterium acts as a biological vector, facilitating the integration of the desired genes into the plant's genome, leading to the creation of transgenic plants wikipedia.orggsconlinepress.comresearchgate.net.

Research has focused on optimizing this process by engineering Agrobacterium strains and vector systems to improve the efficiency of T-DNA delivery and gene integration. For instance, the development of ternary vector systems, which involve a T-DNA vector and a compatible virulence (vir) gene helper plasmid, has been shown to significantly boost transformation efficiency in various plant species frontiersin.org. While the natural process involves the synthesis of opines like this compound by the plant, the engineered vectors typically carry selectable marker genes and the gene of interest, bypassing the need for opine synthesis by the plant itself for the transformation process wikipedia.org. The ability of Agrobacterium to utilize specific opines, including this compound, for its growth and propagation has been extensively studied, revealing complex catabolic pathways encoded on the Ti plasmid frontiersin.orgapsnet.orgnih.gov. Understanding these pathways is crucial for manipulating the bacteria's behavior and optimizing their use as transformation tools.

Engineering of Opine-Utilizing Microorganisms for Environmental or Industrial Processes

Beyond plant genetic transformation, the metabolic capabilities of microorganisms, particularly their ability to utilize opines like this compound, present significant opportunities for environmental and industrial applications. Many soil bacteria, including various Agrobacterium species, possess specialized pathways for the uptake and catabolism of opines frontiersin.orgapsnet.orgnih.gov. These pathways are often encoded on plasmids and can be induced by the presence of specific opines, allowing these bacteria to thrive on compounds produced by plant tumors or genetically modified plants frontiersin.orgfrontiersin.org.

The engineering of these opine-utilizing microorganisms holds promise for several applications. In environmental processes , such as bioremediation, engineered microbes could be developed to degrade specific plant-derived waste products or pollutants. For example, microorganisms engineered to efficiently break down recalcitrant organic compounds or to remediate contaminated sites by metabolizing specific xenobiotics could be deployed frontiersin.orgnih.govagriscigroup.us. While direct research on engineering microbes specifically for this compound degradation in environmental contexts is nascent, the general principles of metabolic engineering—modifying enzyme specificity, constructing new metabolic pathways, or enhancing existing ones—are applicable agriscigroup.usmdpi.com. The ability of certain bacteria to utilize opines like mannopinic acid and this compound through specific or non-specific pathways suggests a foundation for developing strains capable of targeted degradation nih.gov.

In industrial processes , engineered microorganisms are already widely used for the production of valuable compounds, including pharmaceuticals, enzymes, and biofuels oup.comnih.govsavemyexams.com. The metabolic flexibility of opine-utilizing bacteria could be harnessed to produce specific chemicals or to improve bioprocesses. For instance, if a particular opine or a derivative could be synthesized industrially, or if a waste stream contained opine-like compounds, engineered microbes capable of metabolizing these substrates could be employed for bioproduction. Research into microbial genomics and metabolic engineering continues to expand the toolkit for creating designer microbes with tailored functionalities for industrial fermentation and chemical synthesis oup.comnih.govmdpi.com. The fundamental understanding of opine catabolism, including pathways for this compound, provides a basis for future engineering efforts aimed at creating novel biocatalysts or bioremediation agents.

Future Directions and Emerging Research Avenues in Agropinic Acid Biology

Elucidation of Remaining Uncharacterized Physiological Roles of Agropinic Acid

Currently, this compound is primarily characterized by its role as a nutrient source and signaling molecule for Agrobacterium tumefaciens frontiersin.orgdntb.gov.uanih.govnih.govnih.gov. Its production by plant cells is a direct consequence of bacterial transformation, driving bacterial growth and colonization within the plant tumor microenvironment. However, the potential physiological roles of this compound within the plant itself remain largely uncharacterized.

Emerging Research Avenues:

Plant Intrinsic Functions: Future research should investigate whether this compound, or its metabolic precursors and derivatives within the plant, possess any intrinsic physiological functions. This could involve exploring its involvement in plant defense signaling, stress responses, or as a metabolic intermediate in plant pathways not directly related to bacterial interaction. Understanding if plants have specific perception mechanisms for this compound, or if it influences plant gene expression or hormone signaling, would significantly expand its known biological relevance.

Modulation of Plant Physiology: Studies could focus on the impact of this compound accumulation on plant metabolism, cell proliferation, or defense gene expression, independent of bacterial presence. This might involve analyzing plant responses in the absence of infection or using genetically modified plants that overproduce or lack this compound.

Advanced Mechanistic Studies of this compound Transport and Catabolic Enzymes

The uptake and degradation of this compound by Agrobacterium are mediated by sophisticated molecular machinery, primarily periplasmic-binding proteins (PBPs) and ABC transporters, alongside specific catabolic enzymes. While key players have been identified, a deeper mechanistic understanding is crucial.

Current Understanding:

Transport: Periplasmic-binding proteins such as AgaA and AgtB have been identified as crucial for the import of this compound into Agrobacterium frontiersin.orgdntb.gov.uafrontiersin.orgresearchgate.netresearchgate.net. AgtB, in particular, shows a higher affinity for this compound than for agropine (B1203042) frontiersin.org.

Catabolism: Agrobacterium possesses specific pathways for this compound degradation, which are encoded on Ti plasmids and are inducible by the opine itself asm.orgresearchgate.netapsnet.orgasm.orgresearchgate.net. These pathways lead to the production of simpler molecules like mannose, which can then enter central bacterial metabolism asm.orgresearchgate.netasm.org.

Emerging Research Avenues:

Structural and Kinetic Analysis: Detailed structural and kinetic studies of the this compound transport systems (PBPs and ABC transporters) are needed to fully elucidate substrate specificity, binding affinities, and the mechanism of translocation across the bacterial membrane.

Enzymatic Pathways and Regulation: Comprehensive characterization of all genes involved in this compound catabolism, their precise genetic organization, and regulatory networks is a key future direction. This includes identifying specific transcriptional regulators, understanding the induction mechanisms by this compound, and exploring how environmental factors within the plant tumor influence the expression and activity of these enzymes. Investigating the potential for cross-regulation or shared components with other opine catabolic pathways asm.orgresearchgate.netasm.orgresearchgate.net will also be valuable.

Investigation of this compound in Broader Plant-Microbe Communication Networks

Opines, including this compound, are not merely nutrients but also potent signaling molecules that orchestrate complex interactions within the plant-microbe ecosystem. Their role extends beyond the direct benefit to Agrobacterium, influencing bacterial community structure and potentially plant defense.

Current Understanding:

Quorum Sensing: this compound, like other opines, activates quorum sensing (QS) systems in Agrobacterium, regulating virulence gene expression and Ti plasmid conjugation frontiersin.orgnih.govasm.orgnih.govasm.orgplos.org.

Community Shaping: Opines contribute to the ecological dynamics within plant tumors, influencing the co-colonization and competitive interactions among different microbial species biorxiv.orgoup.comresearchgate.net.

Emerging Research Avenues:

Interspecies Signaling: Research should focus on how this compound acts as a signal in a broader microbial context. This includes investigating its influence on the behavior of other bacteria, fungi, or even plant cells within the crown gall microenvironment, potentially modulating their growth, virulence, or metabolic activities.

Plant Defense Modulation: Further exploration is needed into whether this compound can directly or indirectly modulate plant immune responses or defense signaling pathways, beyond its role in initiating T-DNA transfer. Understanding these interactions could reveal novel strategies for plant health management.

Computational Modeling and Predictive Analytics for Opine Metabolism

The complexity of Agrobacterium's metabolic network, particularly concerning opine utilization, presents an ideal scenario for the application of computational modeling and predictive analytics. Such approaches can unravel intricate regulatory mechanisms and predict bacterial behavior under various conditions.

Current Understanding:

Genome-Scale Metabolic Models (GSMMs): GSMMs for Agrobacterium tumefaciens have been developed, offering insights into its metabolic capabilities and adaptation to different environments, including plant tumors x-mol.netnih.govresearchgate.netresearchgate.net. These models can predict nutrient utilization and metabolic shifts.

Regulatory Networks: Opine metabolism is known to be tightly regulated, influenced by both the presence of the opine itself and other environmental factors asm.orgresearchgate.netresearchgate.net.

Emerging Research Avenues:

Detailed this compound Metabolic Models: Development of highly specific computational models focusing on this compound transport, catabolism, and regulation within A. tumefaciens. These models should integrate detailed genetic and biochemical data to accurately represent the metabolic fluxes and regulatory logic.

Predictive Analytics for Optimization: Utilizing these models for predictive analytics to forecast bacterial growth, opine consumption rates, and the impact of genetic or environmental perturbations on this compound metabolism. This could inform strategies for optimizing bacterial colonization or developing biocontrol agents.

Systems Biology Integration: Applying systems biology approaches to understand how this compound metabolism is integrated with other cellular processes, such as energy production, stress response, and virulence factor synthesis, providing a comprehensive view of Agrobacterium's fitness in the plant tumor niche.

Exploration of this compound Analogues and Synthetic Biology Applications

The field of synthetic biology offers powerful tools for engineering biological systems, including the production and utilization of specific molecules. Exploring this compound analogues and applying synthetic biology principles could lead to novel biotechnological applications.

Current Understanding:

Enzymatic Synthesis: Enzymes encoded by Agrobacterium Ti plasmids are responsible for the biosynthesis of opines, including the conversion of mannopine (B1214287) to agropine, which can then lactonize to this compound nih.govscispace.com.

Synthetic Biology Potential: Synthetic biology aims to design and construct novel biological parts, devices, and systems, or to redesign existing ones for useful purposes nih.goveuropa.eunih.govwikipedia.orgcomece.eu. This includes engineering metabolic pathways for chemical production.

Emerging Research Avenues:

Analogue Synthesis and Characterization: The synthesis of novel this compound analogues with modified chemical structures could be pursued. These analogues could be used to probe structure-activity relationships for bacterial transport and catabolic enzymes, potentially leading to the discovery of molecules with altered biological properties or novel applications.

Engineered Production Systems: Synthetic biology approaches could be employed to engineer microbial hosts (including Agrobacterium or other chassis organisms) for the enhanced or de novo production of this compound or its precursors. This could involve optimizing existing biosynthetic pathways or constructing novel synthetic pathways.

Biotechnological Applications: Exploring the use of this compound or its analogues in synthetic biology applications, such as developing biosensors that detect specific microbial activities or engineering bacteria for targeted delivery of compounds within a plant system.

Q & A

Q. What experimental approaches are used to structurally characterize agropinic acid in plant-microbe interaction studies?

this compound, a cyclized derivative of mannopine, is identified via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key structural features include its mannose-glutamic acid conjugate backbone and lactone ring formation . For plant tissue analysis, researchers often combine high-performance liquid chromatography (HPLC) with UV or fluorescence detection to distinguish this compound from stereoisomers like galactopinic acid .

Q. How can this compound synthesis in Agrobacterium-transformed plant tissues be quantified?

Quantification requires hydrolysis of plant extracts to release free amino acids, followed by derivatization (e.g., using dansyl chloride) and separation via reverse-phase HPLC. Calibration curves using synthetic this compound standards are critical for accuracy. Enzymatic assays targeting lactonization activity (e.g., mas09/ags gene products) provide complementary data .

Q. What methodologies validate the specificity of this compound degradation pathways in Agrobacterium strains?

Researchers employ transposon mutagenesis (e.g., Tn5 insertions) to disrupt candidate genes (e.g., Ti plasmid-specific catabolic regions). Degradation products (e.g., mannose) are quantified via gas chromatography-MS (GC-MS). Transport system specificity is tested using competitive inhibition assays with structural analogs like mannopinic acid .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound catabolic pathway regulation across Agrobacterium strains?

Strains with octopine-type Ti plasmids exhibit a deletion in the specific degradation pathway region, leading to reliance on a nonspecific pathway. Comparative genomics (e.g., restriction enzyme mapping of plasmid regions) and transcriptomics (e.g., RT-qPCR of mas genes) clarify strain-specific regulatory divergence . Data reconciliation frameworks (e.g., principal contradiction analysis) prioritize hypotheses by identifying dominant pathways under varying induction conditions .

Q. What genetic determinants underlie the bidirectional regulation of this compound synthesis and degradation in rhizosphere communities?

The mas09 (ags) gene encodes lactonization enzymes for synthesis, while Ti plasmid regions (e.g., TR-DNA) encode degradation reductases and conjugases. Dual RNA-seq of plant and bacterial transcripts, coupled with CRISPR-Cas9 knockouts, reveals cross-kingdom signaling dynamics. For example, plant promoter elements in bacterial mas genes suggest horizontal gene transfer adaptations .

Q. How can conflicting data on this compound’s role in bacterial competitiveness be analyzed?

Contradictions arise from environmental variables (e.g., soil pH affecting transport system efficiency). Meta-analyses of proteomic datasets (e.g., bacterial membrane transporters) and ecological modeling (e.g., resource competition frameworks) distinguish context-dependent roles. Studies show this compound’s niche-specific utility: it enhances competitiveness in low-nutrient soils but is dispensable in nutrient-rich environments .

Methodological Guidance

Q. What strategies optimize literature reviews for this compound-related mechanisms?

Use Boolean search terms (e.g., "this compound" AND ("biosynthesis" OR "degradation") NOT "industrial production") in databases like PubMed and Web of Science. Prioritize primary sources from journals like Journal of Bacteriology and Molecular Plant-Microbe Interactions. Cross-reference citations in review articles (e.g., opine metabolism in crown gall disease) .

Q. How should researchers design experiments to distinguish this compound from its stereoisomers?

Chiral chromatography (e.g., using β-cyclodextrin columns) separates stereoisomers. Enzymatic assays with stereospecific substrates (e.g., mannopine vs. galactopine) and circular dichroism (CD) spectroscopy confirm absolute configurations. Mutant strains lacking lactonization activity serve as negative controls .

Data Analysis and Presentation

Q. What statistical methods address variability in this compound quantification across biological replicates?

Q. How are contradictions in this compound’s ecological roles systematically addressed?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, this compound’s role in bacterial chemotaxis is tested via microfluidic assays, while its allelopathic effects are evaluated using plant root elongation bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.